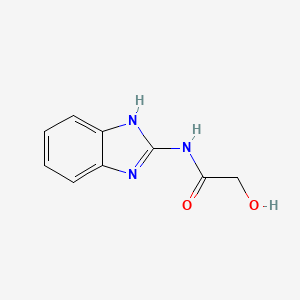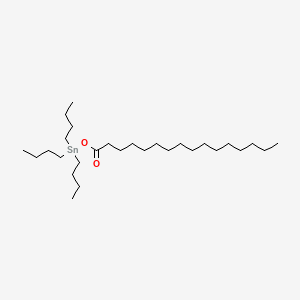![molecular formula C8H7N3O B13812092 8-Methoxypyrido[2,3-d]pyridazine CAS No. 56525-94-1](/img/structure/B13812092.png)
8-Methoxypyrido[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxypyrido[2,3-d]pyridazine is a heterocyclic compound characterized by a fused pyridazine and pyridine ring system with a methoxy group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable methoxy-substituted reagent, followed by cyclization to form the desired pyridazine ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxypyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce various hydrogenated pyridazine derivatives .
Applications De Recherche Scientifique
8-Methoxypyrido[2,3-d]pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 8-Methoxypyrido[2,3-d]pyridazine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include inhibition of enzyme activity or interference with receptor-ligand interactions .
Comparaison Avec Des Composés Similaires
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a keto group, offering different reactivity and biological activity.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, differing in electronic properties.
Uniqueness: 8-Methoxypyrido[2,3-d]pyridazine stands out due to its fused ring system and the presence of a methoxy group, which imparts unique electronic and steric properties. These features make it a valuable scaffold in drug design and other applications .
Propriétés
Numéro CAS |
56525-94-1 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
8-methoxypyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-6(5-10-11-8)3-2-4-9-7/h2-5H,1H3 |
Clé InChI |
HVOMEBJURVZDKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CN=N1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)





![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)


![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)
![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
